molecular formula C17H18O5 B191728 Lotisoflavan CAS No. 77370-02-6

Lotisoflavan

Cat. No. B191728
CAS RN: 77370-02-6
M. Wt: 302.32 g/mol
InChI Key: ITRZCICEVGLQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lotisoflavan is a flavonoid compound that has been recently discovered and studied for its potential benefits in various fields. It is a natural compound found in many plants, including Lotus japonicus, which is where it derives its name. Lotisoflavan has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Phytochemical Properties and Isolation

Lotisoflavan, a compound isolated from the roots of Lotus lalambensis, has been identified as an isoflavan derivative. This compound was isolated for the first time from plants under normal conditions, highlighting its significance in phytochemical research (Alqasoumi, Al-Rehaily, & Abdel-Kader, 2013).

Isoflavonoids and Health

Isoflavones, a group to which lotisoflavan belongs, have been studied extensively due to their potential health benefits. They have shown anticarcinogenic properties, as demonstrated in studies on skin carcinogenesis in mice. Specifically, isoflavones like equol were found to protect against skin cancer induced by UV radiation and chemical carcinogens (Widyarini, Husband, & Reeve, 2005).

Isoflavones in Drug Design

The role of isoflavones in bioisosterism, a method used in drug design for modifying lead compounds into safer and more effective agents, is significant. This approach enhances the understanding of the molecular structure and activity of compounds like lotisoflavan, aiding in the development of new pharmaceuticals (Patani & LaVoie, 1996).

Nutraceutical Applications

Isoflavones, including lotisoflavan, are used in nutraceuticals due to their biological activities, such as antioxidant and estrogenic effects. Their potential in preventing diseases like cancer and heart disease is a key area of research. However, the health claims of nutraceuticals containing isoflavones require further validation through clinical trials (Espín, Garcia-Conesa, & Tomás-Barberán, 2007).

Bioavailability and Metabolism

Understanding the bioavailability and metabolism of isoflavones is crucial in assessing their efficacy. Research on the distribution and metabolic processing of these compounds in the human body informs their therapeutic potential and safety (Herath et al., 1998).

properties

CAS RN

77370-02-6

Product Name

Lotisoflavan

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-(5,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol

InChI

InChI=1S/C17H18O5/c1-20-12-7-16(21-2)14-5-10(9-22-17(14)8-12)13-4-3-11(18)6-15(13)19/h3-4,6-8,10,18-19H,5,9H2,1-2H3

InChI Key

ITRZCICEVGLQFO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC

Canonical SMILES

COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC

synonyms

4-​(3,​4-​Dihydro-​5,​7-​dimethoxy-​2H-​1-​benzopyran-​3-​yl)​-1,​3-​benzenediol;  5,7-Dimethoxy-2′,4′-dihydroxyisoflavan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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